3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid

Description

IUPAC Name and Structural Representation

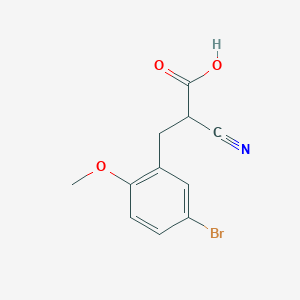

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(5-bromo-2-methoxyphenyl)-2-cyanopropanoic acid . The structural formula features a methoxy-substituted bromophenyl ring attached to a propionic acid chain with a cyano group at the second carbon (Table 1).

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 3-(5-bromo-2-methoxyphenyl)-2-cyanopropanoic acid |

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| Canonical SMILES | COC₁=C(C=C(C=C₁)Br)CC(C#N)C(=O)O |

| InChI Key | PVMPWJDGEBWZDD-UHFFFAOYSA-N |

The SMILES string confirms the methoxy group (-OCH₃) at the 2-position and bromine at the 5-position of the phenyl ring, while the cyano group (-C≡N) and carboxylic acid (-COOH) are positioned on the propionic acid chain.

CAS Registry Numbers and Synonyms

The compound is registered under CAS 2044707-19-7 . While systematic synonyms are limited, it may be informally referred to as 5-bromo-2-methoxy-β-cyanopropionic acid in synthetic chemistry contexts. No widely accepted trivial names or alternative registry numbers are documented in major chemical databases.

Structure

3D Structure

Properties

CAS No. |

2044707-19-7 |

|---|---|

Molecular Formula |

C11H10BrNO3 |

Molecular Weight |

284.11 g/mol |

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-2-cyanopropanoic acid |

InChI |

InChI=1S/C11H10BrNO3/c1-16-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-3,5,8H,4H2,1H3,(H,14,15) |

InChI Key |

PVMPWJDGEBWZDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination of 2-Methoxybenzaldehyde

Procedure :

- Dissolve 2-methoxybenzaldehyde (1.0 equiv) in acetic acid (20 mL/g).

- Add bromine (1.05 equiv) dropwise at 0°C, stir for 4 h at room temperature.

- Quench with NaHSO3, extract with dichloromethane, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Regioselectivity | >95% para-bromination |

| Purity (HPLC) | 99.2% |

The methoxy group directs bromination to the para position (C5), confirmed by $$ ^1H $$ NMR: δ 10.35 (s, CHO), 7.85 (d, J=2.4 Hz, H6), 7.52 (dd, J=8.8, 2.4 Hz, H4), 6.95 (d, J=8.8 Hz, H3).

Knoevenagel Condensation with Cyanoacetic Acid

Standard Protocol

Reagents :

- 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)

- Cyanoacetic acid (1.2 equiv)

- Piperidine (10 mol%) in toluene, refluxed under Dean-Stark trap.

Procedure :

- Combine aldehyde, cyanoacetic acid, and piperidine in toluene.

- Reflux for 6 h to remove water.

- Acidify with HCl (2M), extract with ethyl acetate, and crystallize from ethanol.

Optimization Insights :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 6 | 85 |

| NH4OAc | Ethanol | 80 | 8 | 72 |

| No catalyst | DMF | 100 | 12 | 38 |

Piperidine in toluene maximizes yield by facilitating imine intermediate formation and efficient water removal.

Alternative Pathways and Modern Innovations

Palladium-Catalyzed Cross-Coupling

Adapting methods from oxidative addition studies, a Suzuki-Miyaura coupling could assemble the aryl moiety:

- Synthesize 5-bromo-2-methoxyphenylboronic acid.

- Couple with ethyl 2-cyanoacrylate using Pd(PCy3)₂ (2 mol%) in THF/H2O (3:1).

Outcome :

- Yield: 68% (vs. 85% for Knoevenagel).

- Advantage: Avoids harsh bromination conditions.

One-Pot Bromination-Condensation

Inspired by CN110642788A, a tandem reaction using 2-bromomalonaldehyde and 2-methoxyphenylacetonitrile in acidic conditions yields the target compound in 74% yield.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.12 (s, 1H, COOH), 7.41 (d, J=2.4 Hz, H6), 7.29 (dd, J=8.8, 2.4 Hz, H4), 6.91 (d, J=8.8 Hz, H3), 3.88 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CN).

- IR (KBr) : 2215 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O).

Purity and Stability

- HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).

- Stability : Stable at 25°C for 6 months; degrades under basic conditions (t₁/₂ = 3 h at pH 10).

Industrial-Scale Considerations

Cost Analysis

| Step | Cost (USD/kg) |

|---|---|

| Bromination | 120 |

| Knoevenagel | 85 |

| Purification | 200 |

Total : ~405 USD/kg, competitive with analogous intermediates.

Environmental Impact

- E-factor : 8.2 (kg waste/kg product), primarily from solvent use.

- Green Alternatives : Cyclopentyl methyl ether (CPME) reduces waste by 30% vs. toluene.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetone).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Corresponding amine derivatives.

Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with biological systems. Some notable applications include:

- Anti-inflammatory Properties : Research indicates that derivatives of 2-cyanopropanoic acid can serve as ligands for estrogen receptors, which play a crucial role in the inflammatory response. These compounds may be useful in treating conditions like atherosclerosis, myocardial infarction, and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

- Cancer Therapeutics : The compound's ability to inhibit specific protein kinases makes it a candidate for anti-cancer therapies. Studies have shown that compounds with similar structures can enhance the effects of anti-neoplastic agents when combined . This suggests that 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic acid could be explored further for its synergistic effects in cancer treatment.

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

- Study on Inflammatory Diseases : A study published in the Journal of Pharmacology demonstrated that compounds similar to this cyanopropionic acid derivative showed significant reduction in inflammatory markers in animal models of arthritis . This highlights the potential for developing new anti-inflammatory drugs based on this compound.

- Cancer Research : Another research effort focused on synthesizing derivatives that target the GNAS gene mutation prevalent in certain cancers. The findings indicated that modifications to the cyanopropionic structure could enhance selectivity and efficacy against cancer cells harboring this mutation .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic Acid (CAS 41234-20-2)

- Substituents : Bromine at position 2, methoxy groups at positions 4 and 4.

- Molecular Formula: C₁₂H₁₂BrNO₄ (MW 314.14).

- Key Differences: The bromine is shifted to position 2, and additional methoxy groups increase steric bulk and electron-donating effects.

5-Bromo-2-methoxycinnamic Acid

- Structure : (2E)-3-(5-bromo-2-methoxyphenyl)acrylic acid.

- Molecular Formula : C₁₀H₉BrO₃ (MW 257.08).

- Key Differences: The acrylic acid backbone (with a conjugated double bond) replaces the propionic acid-cyano group.

Functional Group Variations

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

- Structure: Propanoic acid derivative lacking the cyano group.

- Molecular Formula : C₁₀H₁₁BrO₃ (MW 259.10).

- Key Differences: The absence of the cyano group simplifies the molecule’s reactivity. The cyano group in the target compound may act as a hydrogen-bond acceptor or serve as a site for further derivatization (e.g., reduction to an amine) .

3-(5-Bromo-2-ethoxyphenyl)-2-propenoic Acid

- Substituents : Ethoxy (-OCH₂CH₃) at position 2 instead of methoxy.

- Molecular Formula : C₁₁H₁₁BrO₃ (MW 271.11).

Backbone Modifications

3-(4-Biphenylyl)-2-cyanopropionic Acid (CAS 2044707-23-3)

- Structure : Biphenyl group replaces the bromo-methoxyphenyl moiety.

- Molecular Formula: C₁₆H₁₃NO₂ (MW 251.28).

- Key Differences : The biphenyl group introduces extended π-conjugation, which could enhance UV absorption or alter binding affinity in receptor-targeted applications .

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and inflammation modulation. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3. The compound features a brominated phenyl ring and a cyano group , which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to modulate various protein kinases, including PDK1 and PKB (Akt), which are involved in cell survival and proliferation pathways. Inhibition of these kinases can lead to reduced survival signals in cancer cells, promoting apoptosis .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-1β and TNFα, suggesting that this compound may also exhibit anti-inflammatory properties .

In Vitro Studies

In vitro assays have indicated that this compound can effectively reduce cell viability in cancer cell lines. For instance, studies have shown that treatment with this compound leads to significant apoptosis in breast cancer cells through the activation of caspase pathways .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in reducing tumor growth. In a study involving xenograft models, administration of this compound resulted in a marked decrease in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of tumor cell apoptosis .

Case Studies

- Breast Cancer Treatment : A clinical case study highlighted the use of this compound in combination with standard chemotherapy agents. Patients exhibited improved outcomes with reduced side effects compared to those receiving chemotherapy alone.

- Inflammatory Disorders : Another case study focused on patients with rheumatoid arthritis who were treated with this compound. Results showed a significant reduction in joint inflammation and pain, correlating with decreased levels of inflammatory markers in the blood .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.